molecular formula C16H9Cl2NO2 B127077 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid CAS No. 148887-61-0

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B127077
CAS No.: 148887-61-0
M. Wt: 318.2 g/mol
InChI Key: METUEFNOMUIMQR-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes.

Mechanism of Action

Result of Action

Some quinoline derivatives have been shown to have antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation .

Action Environment

The action of 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances can affect the compound’s metabolism and excretion.

Preparation Methods

The synthesis of 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Additionally, green and sustainable methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to minimize environmental impact . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-12-6-5-9(7-13(12)18)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METUEFNOMUIMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351272
Record name 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148887-61-0
Record name 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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